Furan-3-yl vs. Furan-2-yl Regioisomer: >360-Fold Difference in AURKA Inhibitory Potency of Derived Amides
In a direct head-to-head comparison within the same patent (US20240101538) using identical assay conditions, the propanamide derivative synthesized from the furan-3-yl building block scaffold (Compound 107n) exhibited no meaningful AURKA inhibition (IC₅₀ > 10,000 nM), whereas the furan-2-yl counterpart (Compound 2c) demonstrated potent inhibition with IC₅₀ = 27.6 nM [1][2]. A phenyl-only comparator lacking the furan heterocycle (Compound 97) showed intermediate potency at IC₅₀ = 532 nM [2]. This establishes that the furan-3-yl regioisomer is not merely a less potent analog but a functionally distinct chemotype with profoundly altered target engagement.
| Evidence Dimension | AURKA kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (Compound 107n, furan-3-yl propanamide derivative) |
| Comparator Or Baseline | Compound 2c (furan-2-yl): IC₅₀ = 27.6 nM; Compound 97 (phenyl, no furan): IC₅₀ = 532 nM |
| Quantified Difference | >360-fold reduction vs. furan-2-yl; >18-fold reduction vs. phenyl-only comparator |
| Conditions | ADP-Glo Kinase Assay (Promega V9101); AURKA (Human); US20240101538 patent Examples |
Why This Matters
This data directly informs procurement decisions: if the goal is potent AURKA inhibition, the furan-2-yl building block is required; the furan-3-yl variant serves a distinct purpose as a selectivity control or for exploring a different SAR vector.
- [1] BindingDB BDBM661049. Compound 107n, IC50 > 1.00E+4 nM, AURKA. https://bdb8.ucsd.edu/ View Source
- [2] BindingDB BDBM661047 (Compound 2c, IC50 27.6 nM); BDBM661046 (Compound 97, IC50 532 nM). US20240101538. https://ww.w.bindingdb.org/ View Source
